molecular formula C7H6N4O2 B182755 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide CAS No. 157284-07-6

3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide

Cat. No.: B182755
CAS No.: 157284-07-6
M. Wt: 178.15 g/mol
InChI Key: MAULWFGDMKIPCY-UHFFFAOYSA-N
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Description

3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide is a 1,2,4-triazine derivative, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry for developing bioactive molecules, particularly in oncology . This compound is of significant interest in cancer research, specifically in investigating metabolic reprogramming in aggressive tumors. The 1,2,4-triazine core is a key pharmacophore in the design of novel pyruvate dehydrogenase kinase (PDK) inhibitors . PDKs are serine/threonine kinases that are critically involved in the altered glucose metabolism of cancer cells, a phenomenon known as the Warburg effect or aerobic glycolysis . By targeting PDK isoforms, this compound serves as a valuable research tool for probing the PDH/PDH kinase axis, which can lead to metabolic and redox impairment, ultimately triggering apoptotic cell death in malignancies . Furthermore, structurally related tricyclic 1,2,4-triazine oxides have been explored preclinically as hypoxia-selective cytotoxins and radiosensitizers, designed to selectively target the resistant hypoxic cells within solid tumors that often compromise the efficacy of radiotherapy and standard chemotherapy . Its research applications are particularly relevant for studying highly aggressive, treatment-resistant cancers, such as KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), providing a strategic approach to potentially overcome resistance mechanisms driven by mutant KRAS metabolism . This product is intended for research purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-1-hydroxy-1,2,4-benzotriazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(12)3-6(5)11(13)10-7/h1-3,13H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAULWFGDMKIPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN(C2=CC1=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629911
Record name 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157284-07-6
Record name 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Nitroaniline Derivatives

The benzo[e]triazine core is commonly constructed via cyclization reactions starting with 2-nitroaniline. A three-step process involves:

  • Condensation with cyanamide : 2-Nitroaniline reacts with cyanamide under acidic conditions to form 3-aminobenzo[e]triazine-1-oxide intermediates.

  • Reductive deoxygenation : The intermediate undergoes reduction using agents like zinc dust in acetic acid to yield the non-oxidized triazine.

  • Selective oxidation : The 1-oxide group is reintroduced via controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

Key challenges include maintaining regioselectivity during oxidation and preventing over-reduction. Yields for analogous compounds range from 37–55% , depending on the substituents.

Amination at C3

The amino group at position 3 is introduced via nucleophilic aromatic substitution (SNAr). For example, 3-chlorobenzo[e][1,triazine 1-oxide reacts with aqueous ammonia under reflux to replace chlorine with an amino group.

Reaction conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80–100°C

  • Time: 12–24 hours

Yields improve with electron-withdrawing groups on the triazine ring, which activate the C3 position for substitution.

Hydroxylation at C7

Hydroxy group installation typically involves:

  • Demethylation : If a methoxy group is present at C7, it is cleaved using boron tribromide (BBr₃) in dichloromethane.

  • Direct oxidation : Alternatively, directed ortho-metalation with lithium diisopropylamide (LDA) followed by quenching with oxygen introduces the hydroxy group.

Optimization of Reaction Conditions

Catalytic Systems

Recent advances highlight the role of nanocatalysts in improving reaction efficiency. For example, Ag/Fe₃O₄/CdO@MWCNT composites facilitate one-pot cyclization and functionalization at ambient temperatures, reducing reaction times from 24 hours to 3–5 hours.

Table 1: Catalytic Performance in Triazine Synthesis

CatalystTemperature (°C)Time (h)Yield (%)Reference
Ag/Fe₃O₄/CdO@MWCNT25378
Pd/C1001255
CuI80862

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but may decompose oxidizable groups. Ethanol-water mixtures balance solubility and stability, particularly for intermediates with hydroxy or amino groups.

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses scalability challenges. Key advantages include:

  • Precise temperature control : Mitigates exothermic side reactions during cyclization.

  • In-line purification : Integrated scavenger columns remove byproducts (e.g., chlorides, unreacted ammonia).

Quality Control Metrics

Industrial batches require stringent testing for:

  • Purity : HPLC analysis with UV detection (λ = 254 nm).

  • Residual solvents : GC-MS to ensure compliance with ICH Q3C guidelines.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Reported Methods

MethodStepsTotal Yield (%)Purity (%)Limitations
2-Nitroaniline cyclization34298Low regioselectivity
SNAr amination26595Requires halogenated precursor
One-pot nanocatalysis17899Catalyst cost

The one-pot nanocatalytic approach offers the highest efficiency but faces economic barriers due to silver-based catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups replacing the amino or hydroxy groups.

Scientific Research Applications

3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential anti-cancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its ability to form hydrogen bonds and participate in π-π interactions allows it to interact with various biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy Group: Tirapazamine’s C7-OH is critical for hydrogen bonding and solubility, which are less pronounced in non-polar analogs like 14c .

Key Observations :

  • Pd-Catalyzed Coupling : Stille coupling (e.g., for 14a, 14c) efficiently introduces aliphatic chains but requires careful control of stoichiometry and temperature .
  • Ruppert Reaction : Ideal for trifluoromethylation at C3, offering high yields and compatibility with azide intermediates .
  • Oxidative Cyclization : Preferred for Tirapazamine synthesis, though yields are moderate due to competing side reactions .

Functional Comparisons

Antioxidant Activity

While Tirapazamine is primarily studied for antitumor activity, structurally related spiro-1,2,4-triazines (e.g., 7a–7d) exhibit antioxidant properties. For example:

  • DPPH Radical Scavenging : Spiro-triazines 7a–7d showed 40–65% inhibition at 1,000 ppm, comparable to BHT (70%) .
  • Tirapazamine’s hydroxy group may enhance radical scavenging, but its hypoxia-selective mechanism prioritizes cytotoxic over antioxidant effects .

Hypoxia-Selective Cytotoxicity

  • Tirapazamine: IC₅₀ values in hypoxic cells are ~10 µM, compared to >100 µM in normoxic cells, due to selective bioreduction .
  • 7-Bromo Analog : Bromine’s electron-withdrawing effect may enhance redox cycling but reduces solubility, limiting in vivo efficacy .
  • 3-Oxopropyl Derivatives (14a) : Aliphatic chains improve tissue penetration but diminish hypoxia selectivity due to increased passive diffusion .

Physicochemical Properties

Property Tirapazamine 7-Bromo Analog 14a (Oxopropyl) 3-CF₃ Analog
LogP (Predicted) 0.8 1.5 1.2 2.1
Aqueous Solubility (mg/mL) 12.4 3.2 8.7 1.9
Melting Point (°C) 165–167 119–120 71–72 89–91

Key Observations :

  • Hydroxy Group: Tirapazamine’s higher solubility (12.4 mg/mL) supports intravenous administration, unlike lipophilic analogs .
  • Halogenation : Bromine increases LogP but reduces solubility, necessitating formulation adjustments for therapeutic use .

Biological Activity

3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (CAS No. 157284-07-6) is a heterocyclic compound characterized by its unique triazine and benzene ring structure, which contributes to its diverse biological activities. This article explores the compound's biological activity, including enzyme inhibition, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol
  • Structure : The compound features an amino group and a hydroxy group attached to a triazine ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites.
  • Hydrogen Bonding : Its functional groups allow for the formation of hydrogen bonds with proteins and nucleic acids.
  • π-π Interactions : The aromatic nature of the compound facilitates interactions with other aromatic residues in proteins.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Preliminary studies have shown that this compound's inhibition of MAO-A is comparable to standard inhibitors like clorgyline, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, it has shown promise as a therapeutic agent against pancreatic ductal adenocarcinoma by inhibiting PDK1 activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes and inhibit microbial growth. This activity could be harnessed for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-Amino-4-hydroxybenzoic acidAromatic acidAntioxidant properties; moderate enzyme inhibition
3-Amino-1,2,4-benzotriazineTriazine derivativeModerate neuroprotective effects
7-Hydroxy-1,2,4-benzotriazineHydroxybenzotriazineAnticancer properties; potential enzyme inhibition
This compound Triazine-benzene hybridStrong MAO inhibition; anticancer potential

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Monoamine Oxidase Inhibition : A study highlighted the selective inhibition of MAO-A over MAO-B by derivatives of triazine compounds similar to this compound . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Antitumor Activity : Research has demonstrated that modifications in the structure of triazine derivatives can enhance anticancer activity. For instance, compounds structurally related to 3-Amino-7-hydroxybenzo[e][1,2,4]triazine showed significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Studies : In vitro tests indicated that this compound exhibits bacteriostatic effects against several strains of bacteria. The mechanism involves disrupting cellular processes essential for bacterial survival .

Q & A

Q. What computational strategies predict the compound’s reactivity in complex systems?

  • Methodological Answer : Use QM/MM simulations to model reaction dynamics at active sites. Parameterize force fields with experimental data (e.g., bond lengths from XRD). For redox behavior, calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 .

Key Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., Taguchi) to optimize synthesis yields .
  • Data Analysis : Apply multivariate statistics (PCA) to resolve spectral overlaps in complex mixtures .
  • Safety : Adhere to glovebox protocols for air-sensitive steps and waste disposal per OSHA guidelines .

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